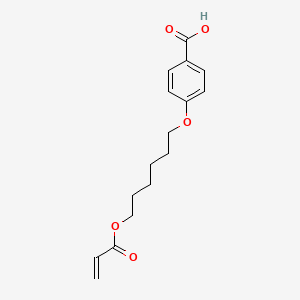

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid

概述

描述

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid is an organic compound with the molecular formula C₁₆H₂₀O₅ and a molecular weight of 292.33 g/mol . This compound is characterized by the presence of an acryloyloxy group attached to a hexyl chain, which is further connected to a benzoic acid moiety. It is typically found as a white to yellow or pale-gray powder or crystals .

准备方法

The synthesis of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid involves the esterification of 4-(6-hydroxyhexyloxy)benzoic acid with acrylic acid. The reaction is catalyzed by p-toluenesulfonic acid and inhibited by hydroquinone to prevent polymerization . The reaction mixture is refluxed in benzene, and the water produced is removed using a Dean-Stark trap. After the reaction is complete, the solvent is distilled under reduced pressure, and the product is recrystallized from isopropyl alcohol to obtain the final compound as a white powdery solid .

化学反应分析

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid undergoes various chemical reactions, including:

Esterification: The compound can form esters with alcohols under acidic conditions.

Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Polymerization: The acryloyloxy group can undergo free radical polymerization to form polymers.

Complexation: The carboxylate groups can form complexes with metal ions, such as copper(II), serving as bidentate ligands.

Common reagents used in these reactions include acids (e.g., hydrochloric acid for hydrolysis), bases (e.g., potassium hydroxide for saponification), and radical initiators (e.g., benzoyl peroxide for polymerization).

科学研究应用

Chemical Properties and Structure

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid is characterized by its molecular formula and a molecular weight of 292.33 g/mol. The compound features a benzoic acid core with an acryloyloxy hexyl ether side chain, which contributes to its reactivity and functionality in various applications.

Photonic Applications

One of the most promising applications of this compound is in the field of photonics. It is utilized in the development of liquid crystalline materials that exhibit structural coloration. These materials can be employed in the fabrication of photonic devices, such as sensors and displays.

- Case Study: 4D Photonic Microactuators

Research has demonstrated the use of this compound in creating four-dimensional (4D) photonic microactuators. These microactuators can change shape in response to environmental stimuli, making them suitable for applications in soft robotics and adaptive optics .

Polymer Composites

The compound serves as a key component in the formulation of polymeric materials with enhanced mechanical properties. It acts as a cross-linking agent that improves the thermal stability and mechanical strength of polymer composites.

- Case Study: Soft Polymer Actuators

A study highlighted the development of soft polymer actuators using this compound as a cross-linking agent. These actuators can be programmed to change shape under specific conditions, showcasing their potential for use in smart materials .

Drug Delivery Systems

The compound's ability to form complexes with metal ions has been explored for drug delivery applications. It can facilitate the controlled release of therapeutic agents, particularly nitric oxide, which plays a crucial role in cancer immunotherapy.

- Case Study: Nitric Oxide Release

In a notable study, researchers developed a copper-organic coordination polymer network utilizing this compound. This network was capable of sustainably releasing nitric oxide over an extended period, effectively polarizing macrophages towards a pro-inflammatory state beneficial for cancer treatment .

Biocompatibility Studies

Given its structure, there is ongoing research into the biocompatibility of this compound for potential use in medical devices and implants.

Summary Table of Applications

作用机制

The mechanism of action of 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group participates in free radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties . Additionally, the carboxylate groups can interact with metal ions, forming stable complexes that can be used in various applications .

相似化合物的比较

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid can be compared with similar compounds such as:

4-(6-Hydroxyhexyloxy)benzoic acid: Lacks the acryloyloxy group, making it less reactive in polymerization reactions.

4-(6-Prop-2-enoyloxyhexoxy)benzoic acid: Similar structure but with a different ester group, leading to variations in reactivity and applications.

4-(6-Acryloyloxyhexyloxy)benzoic acid: Another closely related compound with similar properties and applications.

The uniqueness of this compound lies in its specific functional groups that enable diverse chemical reactions and applications in various fields.

生物活性

4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid, with the chemical formula C₁₆H₂₀O₅, is an organic compound notable for its unique structure that combines an acryloyloxy group and a benzoic acid moiety. This compound has garnered attention for its potential applications in materials science and pharmaceuticals, although specific biological activities are not extensively documented. This article synthesizes available research findings on its biological activity, focusing on antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

- Molecular Formula : C₁₆H₂₀O₅

- Melting Point : Approximately 92-93 °C

- Boiling Point : Predicted at 446.9 ± 25.0 °C

The compound's structure allows it to exhibit both hydrophilic and hydrophobic characteristics, making it versatile for various applications requiring specific solubility profiles.

Research indicates that the carboxylate groups of deprotonated this compound can act as bidentate ligands in metal complexation. For instance, studies have shown that this compound can form complexes with copper ions (Cu(II)), facilitating the release of nitric oxide (NO), which plays a critical role in immune response modulation by polarizing macrophages towards the pro-inflammatory M1 phenotype .

Applications in Research

The compound has been explored for various applications:

- Synthesis of Liquid Crystalline Elastomers : It serves as an intermediate in synthesizing liquid crystalline main-chain elastomers (LCE), which have applications in smart materials and responsive systems.

- Metal Complexation : The ability to form metal complexes enhances its utility in material science, particularly for developing responsive systems that can adapt based on environmental stimuli .

- Potential Therapeutics : Its interaction with biological systems suggests potential therapeutic uses, particularly in cancer immunotherapy where modulation of macrophage polarization could enhance anti-tumor immunity .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals unique characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4-Cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate | Contains a cyanophenyl group | Exhibits different electronic properties due to the cyano group |

| Benzoic Acid Derivatives | Various alkyl or functional groups attached | General applications in food preservation and pharmaceuticals |

| Acryloyloxy Compounds | Presence of acryloyloxy group | Commonly used in polymerization processes |

Case Studies and Research Findings

Recent studies highlight various aspects of the biological activity of compounds related to this compound:

- Study on NO Release : A study demonstrated that Cu-organic coordination polymer networks incorporating this compound could sustainably release NO from endogenous donors over prolonged periods (up to 90 days), effectively polarizing macrophages to enhance immune responses against tumors .

- Antimicrobial Testing : Although specific studies on this compound are scarce, related compounds have shown promising results against various bacterial strains, indicating potential antimicrobial activity that warrants further investigation.

属性

IUPAC Name |

4-(6-prop-2-enoyloxyhexoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5/c1-2-15(17)21-12-6-4-3-5-11-20-14-9-7-13(8-10-14)16(18)19/h2,7-10H,1,3-6,11-12H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPSQLAEXYKMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

122408-80-4 | |

| Record name | Benzoic acid, 4-[[6-[(1-oxo-2-propen-1-yl)oxy]hexyl]oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122408-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30395395 | |

| Record name | 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83883-26-5 | |

| Record name | 4-[[6-[(1-Oxo-2-propen-1-yl)oxy]hexyl]oxy]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83883-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid influence its liquid crystal properties?

A: this compound exhibits liquid crystal behavior due to its unique molecular structure. The molecule possesses a rigid, rod-like shape with a benzene ring core. This core provides structural rigidity, while the long alkyl chain and the acryloyloxy group contribute to the molecule's ability to align in a specific orientation, forming a liquid crystal phase. [, ]

Q2: How does this compound interact with lithium ions in comb-shaped liquid-crystalline ionomers, and what are the observed effects?

A: In a study on lithium-containing comb-shaped liquid-crystalline ionomers, this compound was incorporated into a butyl acrylate copolymer. [] Researchers found that increasing the concentration of lithium ions within these ionomers significantly impacted the segmental mobility of the polymer chains. This was observed as a lengthening of the relaxation times for the α process, indicating that the lithium ions interact with the this compound moieties and influence the overall chain dynamics of the ionomer. []

Q3: How does the crystalline nature of this compound contribute to its application in perovskite solar cells?

A: Research has shown that this compound acts as a printable and crystalline template for perovskite films in solar cell applications. [] The compound's liquid crystal temperature range aligns with the perovskite film's annealing temperature, ensuring printability and homogeneity. During annealing, the crystallization of this compound promotes perovskite film crystallization, improving efficiency and stress release within the layer. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。